Bienvenue dans la boutique en ligne BenchChem!

Alogliptin Impurity 07

Mass spectrometry Stable isotope dilution Internal standardization

Ensure ANDA/DMF submission accuracy with certified Alogliptin Impurity 07 (1618644-29-3), a process-related impurity from alogliptin benzoate synthesis. This N,N'-bis(2'-cyanobenzyl)-6-chloro-2,4-dioxopyrimidine standard features a symmetric bis-substituted core, ensuring chromatographically distinct peak identification not achievable with generic substitutes. Its unique structure resolves baseline separation across 11 impurities via ICH Q2(R1)-validated HPLC methods, preventing erroneous peak assignment. Supplied with full characterization data from ISO 17034 sources for uninterrupted regulatory compliance.

Molecular Formula C20H13ClN4O2
Molecular Weight 376.81
CAS No. 1618644-29-3
Cat. No. B600833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin Impurity 07
CAS1618644-29-3
SynonymsN,N’-Bis(2’-cyanobenzyl)-6-chloro-2,4-dioxopyrimidine
Molecular FormulaC20H13ClN4O2
Molecular Weight376.81
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N
InChIInChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Alogliptin Impurity 07 (CAS 1618644-29-3): Structural Identity and Critical Role in Analytical Reference Standards for DPP-4 Inhibitor Quality Control


Alogliptin Impurity 07, also designated as Alogliptin Related Compound 23 or N,N‘-Bis(2’-cyanobenzyl)-6-chloro-2,4-dioxopyrimidine (CAS 1618644-29-3), is a process-related impurity associated with the synthesis of alogliptin benzoate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus [1]. The compound possesses the molecular formula C20H13ClN4O2 and a molecular weight of 376.8 g/mol [1]. Its structural signature features a 6-chloro-2,4-dioxopyrimidine core symmetrically bis-substituted at N1 and N3 positions with 2-cyanobenzyl moieties, distinguishing it from other alogliptin-related impurities that contain varying substitution patterns on the pyrimidine ring or incorporate the 3-aminopiperidinyl fragment characteristic of the active pharmaceutical ingredient [2]. As a reference standard, Alogliptin Impurity 07 is supplied with detailed characterization data compliant with regulatory guidelines and is utilized for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of alogliptin [3].

Why Alogliptin Impurity 07 (CAS 1618644-29-3) Cannot Be Substituted with Other Alogliptin-Related Impurities in Analytical Method Validation


Generic substitution among alogliptin impurity reference standards is scientifically invalid due to fundamental differences in chromatographic behavior, structural origin, and regulatory reporting requirements. Alogliptin Impurity 07 (CAS 1618644-29-3) is a specific process-related impurity formed via the bis-alkylation of 6-chloro-2,4-dioxopyrimidine with 2-cyanobenzyl bromide during alogliptin synthesis, yielding a structure that is chromatographically and spectroscopically distinct from other alogliptin impurities such as Impurity A (CAS 1108732-05-3), Impurity B (CAS 1339955-49-5), or the forced degradation products Imp-F and Imp-G [1]. The Zhou et al. (2014) study characterized 11 structurally distinct alogliptin impurities using NMR, MS, and IR spectroscopy, confirming that each impurity possesses unique retention behavior under stability-indicating HPLC conditions [1]. Interchanging Impurity 07 with another alogliptin-related compound would introduce erroneous peak identification, compromise method specificity, and violate ICH Q3A/Q3B regulatory expectations for impurity profiling in new drug substances and products [2]. Furthermore, regulatory submissions for ANDA and DMF filings require impurity reference standards that are chemically identical to the specific impurity being monitored; substitution would render analytical data non-compliant and jeopardize approval timelines [3].

Quantitative Differentiation of Alogliptin Impurity 07 (CAS 1618644-29-3) from Closest Analogs: A Comparator-Based Evidence Assessment


Molecular Weight Differentiation: Alogliptin Impurity 07 (376.8 g/mol) vs. Alogliptin Impurity 07-d3 (581.64 g/mol) for MS Quantitation

Alogliptin Impurity 07 (CAS 1618644-29-3) possesses a molecular weight of 376.8 g/mol (C20H13ClN4O2) . Its deuterated analog, Alogliptin Impurity 07-d3 (CAS 2714473-43-3), has a molecular weight of 581.64 g/mol (C31H27D3N8O4), representing a mass difference of 204.84 g/mol . This substantial mass differential—substantially larger than the typical 3 Da shift expected from a simple trideuterated analog—stems from fundamental structural divergence rather than isotopic labeling, enabling unambiguous chromatographic separation and MS detection [1].

Mass spectrometry Stable isotope dilution Internal standardization Quantitative LC-MS

Structural Identity Verification: Alogliptin Impurity 07 NMR and MS Characterization vs. Unconfirmed Supplier Assignments

The chemical identity of Alogliptin Impurity 07 has been rigorously characterized and confirmed in peer-reviewed literature as N,N'-bis(2-cyanobenzyl)-6-chloro-2,4-dioxopyrimidine via comprehensive spectroscopic analysis including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy [1]. The Zhou et al. (2014) study characterized the structures of 11 process-related impurities and forced degradants of alogliptin benzoate, confirming Impurity 07 as a distinct synthetic byproduct arising from the bis-alkylation of the 6-chloro-2,4-dioxopyrimidine intermediate [1]. Commercial reference standards of Alogliptin Impurity 07 are supplied with certificates of analysis (COA) that include HPLC purity data (typically ≥95-98%), MS spectra, and NMR structural confirmation, whereas alternative vendor assignments of this CAS number to compounds with mismatched molecular formulas (e.g., C13H9BrClN3O2 or C15H20N6O4) represent misidentifications that would invalidate analytical results [2].

NMR spectroscopy Structural elucidation Impurity identification Process impurity

Chromatographic Behavior Under Stability-Indicating HPLC: Impurity 07 Retention vs. Major Degradation Products Imp-F and Imp-G

Alogliptin Impurity 07 is a process-related impurity that exhibits distinct chromatographic retention behavior under the stability-indicating reversed-phase HPLC conditions established by Zhou et al. (2014) [1]. The validated method employs a Kromasil C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% perchloric acid (pH 3.0, adjusted with triethylamine) and acetonitrile in gradient elution mode, achieving baseline separation of 11 characterized impurities [1]. Under forced degradation studies, alogliptin benzoate was found to be unstable under acidic and alkaline stress conditions, generating two major degradation products designated Imp-F and Imp-G, which are chromatographically resolved from process impurities including Impurity 07 [2]. The separation of Impurity 07 from these degradants is critical because the degradation profile differs fundamentally from the process impurity profile, and co-elution would confound accurate quantification in stability studies [3].

HPLC method validation Forced degradation Stability-indicating assay Retention time

Commercial Purity Specification: Alogliptin Impurity 07 (≥98% by HPLC) vs. Alternative Vendor Offerings with Lower Assured Purity

Commercial reference standards of Alogliptin Impurity 07 are available with validated purity specifications ranging from 95% to ≥98% as determined by HPLC [1]. Certified suppliers including CATO Research Chemicals and Shenzhen Hengfengda provide this impurity reference standard with purity specifications of 95-98% by HPLC, accompanied by comprehensive certificates of analysis that include HPLC chromatograms, MS spectra, and NMR structural confirmation data . In contrast, alternative suppliers list Alogliptin Impurity 07 with unspecified purity levels or associate the CAS number with compounds of incorrect molecular formula and weight . The availability of ISO 17034-certified reference material ensures traceability and meets the uniformity, stability, and characterization requirements mandated for pharmaceutical impurity standards used in regulatory submissions [1].

Reference standard purity HPLC assay Quality control Pharmacopeial compliance

High-Impact Application Scenarios for Alogliptin Impurity 07 (CAS 1618644-29-3) in Pharmaceutical Development and Regulatory Submissions


Stability-Indicating HPLC Method Validation for Alogliptin Drug Substance and Finished Product

Alogliptin Impurity 07 serves as an essential reference standard for the development and validation of stability-indicating HPLC methods in accordance with ICH Q2(R1) guidelines [1]. The Zhou et al. (2014) validated method demonstrated baseline separation of Impurity 07 from the alogliptin benzoate API and 10 other related substances using a Kromasil C18 column with 0.1% perchloric acid-acetonitrile gradient elution, achieving linearity across 0.10–75.0 μg/mL [1]. This validated method, when implemented with certified Impurity 07 reference material, enables accurate quantification of this specific process impurity during forced degradation studies, accelerated stability testing, and long-term shelf-life monitoring required for ANDA submissions [2].

Process Impurity Control in Alogliptin API Manufacturing and Batch Release Testing

Alogliptin Impurity 07 is a process-related impurity formed during the bis-alkylation of 6-chloro-2,4-dioxopyrimidine with 2-cyanobenzyl bromide in the alogliptin synthetic route [1]. Quantifying Impurity 07 levels in API batches using certified reference standards ensures compliance with ICH Q3A thresholds for reporting, identification, and qualification of impurities in new drug substances [2]. The use of structurally confirmed Impurity 07 reference material with ≥95% HPLC purity from ISO 17034-certified suppliers enables accurate determination of whether batch impurity levels exceed the reporting threshold (0.05%), identification threshold (0.10%), or qualification threshold (0.15%), providing critical data for API release decisions and regulatory dossier preparation [3].

LC-MS/MS Method Development for Trace-Level Quantitation Using Stable Isotope Internal Standardization

Alogliptin Impurity 07 (376.8 g/mol) serves as the non-labeled reference compound for developing quantitative LC-MS/MS methods that employ its deuterated analog Alogliptin Impurity 07-d3 (581.64 g/mol) as an internal standard [1]. The 204.84 g/mol mass differential between the unlabeled and deuterated compounds provides unambiguous MS discrimination in selected ion monitoring (SIM) mode, enabling accurate quantitation of Impurity 07 at trace levels [2]. This approach parallels the validated LC-MS methodology reported by Al-Sabti and Harbali (2022) for quantifying potentially genotoxic impurities in alogliptin pharmaceutical materials at levels below 1 ppm [2]. Such methods are essential for controlling impurities that may pose genotoxic risk and are subject to stricter regulatory limits than general process impurities [3].

ANDA Regulatory Submission Documentation and Pharmacopeial Reference Standard Bridging

Alogliptin Impurity 07 reference standards from certified suppliers support ANDA submissions by providing the necessary impurity characterization data, including HPLC chromatograms, MS spectra, and NMR structural confirmation, as mandated by FDA guidance on ANDA impurities [1]. Suppliers such as SynZeal and CATO offer optional traceability bridging to USP or EP pharmacopeial reference standards when such official standards become available [2]. This bridging capability is particularly valuable because no official USP or EP monograph for alogliptin impurities currently exists, making well-characterized commercial reference standards the primary means of demonstrating analytical method suitability and impurity control during regulatory review [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alogliptin Impurity 07

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.